阿哌沙班脱氢杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

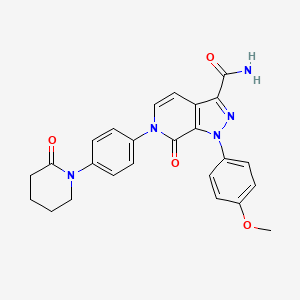

Apixaban Dehydro Impurity, also known as 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a key intermediate in the synthesis of Apixaban . Apixaban is an active pharmaceutical ingredient used as an anticoagulant for the treatment of venous thromboembolic events .

Synthesis Analysis

The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . An eight-step procedure has been developed for the preparation of the key intermediate of Apixaban, starting from inexpensive 4-chloronitrobenzene and piperidine .Molecular Structure Analysis

The molecular structure of Apixaban Dehydro Impurity is represented by the SMILES notation: O=C(N(C1=CC=C(N(CCCC2)C2=O)C=C1)C=C3)C4=C3C(C(N)=O)=NN4C5=CC=C(OC)C=C5 .Chemical Reactions Analysis

The preparation of Apixaban involves an amidation reaction on the Apixaban ethyl ester . This reaction is performed using anhydrous ammonia in propylene glycol for at least 12 hours at 90°C .科学研究应用

药理学研究

阿哌沙班脱氢杂质在药理学研究中至关重要,有助于理解药物在各种应激条件下的行为。 它有助于识别可能影响药物安全性和有效性的潜在降解产物 {svg_1}.

分析方法开发

这种杂质用于开发稳定性指示方法,这对于确保药物在储存和使用过程中的质量至关重要。 它对于验证量化阿哌沙班相关物质的分析方法尤其重要 {svg_2}.

毒理学研究

该杂质在毒理学研究中起着重要作用,以了解其毒性特征。 这对于评估阿哌沙班作为药物的安全性至关重要 {svg_3}.

质量控制

在阿哌沙班的商业生产过程中,脱氢杂质作为质量控制的一部分进行分析,以防止由于杂质对患者产生任何不良影响 {svg_4}.

法规遵从性

该杂质对于法规申报也很重要,例如简化新药申请(ANDA),其中杂质谱会被仔细审查以符合 FDA 指南 {svg_5}.

药物合成研究

阿哌沙班合成研究涉及研究其杂质,包括脱氢杂质,以改善药物的合成过程和产量 {svg_6}.

药物稳定性测试

作用机制

Target of Action

Apixaban Dehydro Impurity, also known as 4,5-Dehydro Apixaban, is a derivative of Apixaban, which is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin . By inhibiting factor Xa, Apixaban and its derivatives can prevent thrombin formation and subsequently inhibit blood clotting .

Mode of Action

Apixaban Dehydro Impurity selectively inhibits factor Xa in both its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . By blocking this step, the compound effectively reduces the formation of blood clots.

Biochemical Pathways

The primary biochemical pathway affected by Apixaban Dehydro Impurity is the coagulation cascade. By inhibiting factor Xa, the compound disrupts the conversion of prothrombin to thrombin, a crucial step in blood clot formation . This action can reduce the risk of thromboembolic events, such as stroke and deep vein thrombosis .

Pharmacokinetics

Apixaban has an absolute oral bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total Apixaban clearance occurring via renal excretion .

Result of Action

The primary result of Apixaban Dehydro Impurity’s action is the prevention of blood clot formation. By inhibiting factor Xa and disrupting the coagulation cascade, the compound can reduce the risk of thromboembolic events . This makes it potentially useful in the clinical treatment of various thromboembolic disorders .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that Apixaban, the parent compound, interacts with various enzymes and proteins, particularly the coagulation factor Xa

Cellular Effects

Given its relation to Apixaban, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Apixaban Dehydro Impurity is not well-defined. It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Apixaban has a high degree of degradability under both acidic and basic conditions . It is possible that Apixaban Dehydro Impurity may exhibit similar characteristics.

Dosage Effects in Animal Models

The effects of Apixaban Dehydro Impurity at different dosages in animal models have not been reported. Studies on Apixaban have shown dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Similar studies on Apixaban Dehydro Impurity would be beneficial to understand its dosage effects.

Metabolic Pathways

Apixaban undergoes various metabolic processes, and it is plausible that Apixaban Dehydro Impurity may be involved in similar pathways

属性

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJDWJXHOSJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

![(2R)-4-ethyl-N-[2-hydroxy-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601511.png)

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)